1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
The compound 1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the pyrazolo[3,4-d]pyrimidine family, a scaffold known for diverse pharmacological activities. Its structure features:
- A methyl group at position 1.
- A (methylamino)methyl substituent at position 5.
- A ketone group at position 2.
Propriétés
IUPAC Name |
1-methyl-6-(methylaminomethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-9-4-6-11-7-5(8(14)12-6)3-10-13(7)2/h3,9H,4H2,1-2H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJLOUUFNPOCAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(C=NN2C)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-amino-1-methylpyrazole with formamide under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core. Subsequent methylation and introduction of the methylamino group can be achieved through reductive amination using formaldehyde and methylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced properties .
Applications De Recherche Scientifique
Biological Activities
-
Anticancer Properties :
- Recent studies indicate that compounds with similar pyrazolo[3,4-d]pyrimidine structures exhibit significant anticancer activity. For instance, derivatives have shown efficacy against various cancer cell lines, suggesting that modifications at specific positions can enhance their potency and selectivity. The incorporation of electron-withdrawing groups has been linked to improved activity against cancer cells, indicating a structure-activity relationship (SAR) that could be explored further for the development of new anticancer agents .
-
Antimicrobial Effects :
- Compounds within this chemical class have demonstrated antimicrobial properties against a range of pathogens. Research has highlighted the effectiveness of certain derivatives in inhibiting the growth of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents . The presence of specific functional groups appears to play a crucial role in their antimicrobial efficacy.
-
Anti-inflammatory Activity :
- Similar pyrazolo compounds have been investigated for their anti-inflammatory effects. These compounds may inhibit key inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The modulation of inflammatory mediators through these compounds is an area ripe for exploration .
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
In a study conducted by MDPI, a series of pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their anticancer properties. The results indicated that certain modifications led to enhanced cytotoxicity against human cancer cell lines. Notably, compounds with a furoxan moiety exhibited synergistic effects when combined with traditional chemotherapy agents, suggesting potential for combination therapies in cancer treatment .
Case Study: Antimicrobial Activity
Another research effort focused on the synthesis of pyrazolo derivatives aimed at combating fungal infections. The study revealed that specific substitutions on the pyrazole ring significantly increased antifungal activity compared to existing treatments. This highlights the compound's potential as a new antifungal agent that could be developed further through medicinal chemistry approaches .
Mécanisme D'action
The mechanism of action of 1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through competitive binding, where the compound competes with ATP for the active site .
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- Position 1 : Methyl (target compound) vs. phenyl () or hydroxyethyl (). Methyl groups enhance metabolic stability compared to polar substituents.
- Position 6: (Methylamino)methyl (target) vs. chloromethyl () or mercapto (). The methylamino group may improve solubility and receptor interactions via hydrogen bonding.
- Position 4: Ketone (target) vs. chloro () or unmodified (Allopurinol). Ketones are less reactive than chlorides, influencing synthetic versatility.
Physicochemical Properties
- NMR Shifts :
- Solubility: Hydroxyethyl () and amino () substituents increase water solubility compared to hydrophobic methyl or phenyl groups.
Activité Biologique
1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound notable for its potential biological activities, particularly in the field of cancer research. This compound primarily functions as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial in regulating the cell cycle. The inhibition of CDK2 by this compound leads to significant anti-proliferative effects in various cell lines, marking it as a candidate for further medicinal chemistry research.
Target and Mode of Action
The primary target of 1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is CDK2. By binding to the active site of CDK2, the compound inhibits its activity, disrupting normal cell cycle progression. This action can lead to cell cycle arrest and subsequent apoptosis in cancer cells.
Biochemical Pathways
Inhibition of CDK2 has cascading effects on various biochemical pathways:
- Cell Cycle Regulation : The compound's interaction with CDK2 prevents phosphorylation of key substrates necessary for cell cycle progression.
- Apoptosis Induction : The resultant accumulation of cells in specific phases of the cell cycle can trigger apoptotic pathways.
Cellular Effects
Research indicates that 1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exhibits significant cytotoxicity against various cancer cell lines. For instance:
- MDA-MB-231 (Breast Cancer) : The compound demonstrated an IC50 value ranging from 2.43 to 7.84 µM.
- HepG2 (Liver Cancer) : It showed an IC50 value between 4.98 and 14.65 µM.
These findings suggest that the compound may selectively inhibit cancerous cells while sparing non-cancerous cells.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Cytotoxicity Studies : A study found that compounds similar to 1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exhibited effective inhibition of microtubule assembly at concentrations around 20 µM, indicating potential as microtubule destabilizing agents .
- Apoptosis Induction : In cellular assays, compounds were shown to enhance caspase-3 activity significantly at higher concentrations (10 µM), confirming their role in inducing apoptosis in cancer cells .
- In Vivo Studies : While specific in vivo data for this compound is limited, related pyrazole derivatives have shown promising anticancer activities across various models .
Comparative Analysis
| Compound Name | Target | IC50 (µM) | Cellular Effects |
|---|---|---|---|
| 1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | CDK2 | MDA-MB-231: 2.43–7.84; HepG2: 4.98–14.65 | Cytotoxicity, Apoptosis Induction |
| Pazopanib | VEGFR | ~10 | Anticancer activity in renal and soft tissue sarcomas |
| Ruxolitinib | JAK1/2 | ~0.5 | Treatment for myelofibrosis and polycythemia vera |
Q & A
Q. What are the recommended synthetic routes for 1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how is structural validation performed?
Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidin-4-one core functionalization. For example, analogous compounds are synthesized via nucleophilic substitution at position 6 using methylamino-methyl groups . Post-synthesis, structural validation employs:
Q. What analytical methods are critical for assessing purity and stability under laboratory conditions?
Methodological Answer:
- HPLC/UV-Vis: Quantify purity (>95% threshold for research-grade material) and detect degradation products .
- Thermogravimetric Analysis (TGA): Assess thermal stability, especially for storage recommendations (e.g., -20°C in inert atmospheres) .
- Accelerated Stability Studies: Use controlled humidity/temperature chambers to simulate long-term storage .
Q. How are solubility and formulation challenges addressed for in vitro assays?
Methodological Answer:
- Solubility Screening: Test in DMSO, PBS, and cell culture media (e.g., DMEM) with sonication or co-solvents (e.g., cyclodextrins) .
- Dynamic Light Scattering (DLS): Monitor colloidal stability in aqueous buffers to avoid aggregation artifacts .
Advanced Research Questions
Q. How do structural modifications at position 6 influence biological activity?
Methodological Answer: Substituent effects are evaluated via:
Q. Example Table: EC50 Values for Analogous Compounds
| Compound | Substituent at Position 6 | Target Organism (EC50, mg/L) | Reference |
|---|---|---|---|
| 8Vc | Chiral pyridinyl group | Valsa mali (0.22) | |
| HS38 | Thio-propanamide | DAPK1/ZIPK (IC50 ~50 nM) |
Q. What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Replication: Use standardized protocols (e.g., CLSI guidelines) to minimize inter-lab variability .
- Orthogonal Assays: Confirm antifungal activity via both mycelial inhibition and cell membrane permeability assays .
- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., higher efficacy against filamentous fungi vs. yeasts) .
Q. How are mechanistic studies designed to elucidate the compound’s mode of action?
Methodological Answer:
- Transcriptomics/Proteomics: Identify differentially expressed genes/proteins post-treatment (e.g., membrane transporters, chitin synthases) .
- Fluorescent Probes: Track cellular uptake and localization using derivatives tagged with FITC or BODIPY .
- Electron Microscopy: Visualize ultrastructural changes in fungal hyphae (e.g., membrane disruption) .
Q. What computational tools predict metabolic pathways and toxicity profiles?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
